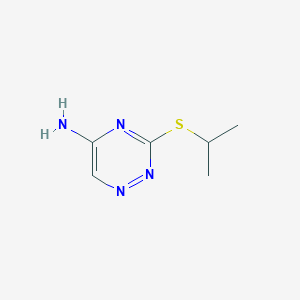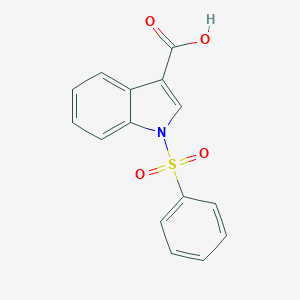![molecular formula C15H20N2O B184864 1'-Methylspiro[2,5,6,7-tetrahydrofuro[2,3-f]indole-3,4'-piperidine] CAS No. 180082-56-8](/img/structure/B184864.png)
1'-Methylspiro[2,5,6,7-tetrahydrofuro[2,3-f]indole-3,4'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylspiro[2,5,6,7-tetrahydrofuro[2,3-f]indole-3,4'-piperidine], also known as MTIP, is a chemical compound that has been studied for its potential use in the treatment of addiction and other neurological disorders. MTIP is a selective antagonist of the sigma-1 receptor, which is a protein found in the brain and other tissues that is involved in a variety of physiological processes, including the regulation of mood, cognition, and pain perception.
Mechanism of Action
1'-Methylspiro[2,5,6,7-tetrahydrofuro[2,3-f]indole-3,4'-piperidine] acts as a selective antagonist of the sigma-1 receptor, which is a protein that is involved in a variety of physiological processes, including the regulation of mood, cognition, and pain perception. By blocking the activity of the sigma-1 receptor, 1'-Methylspiro[2,5,6,7-tetrahydrofuro[2,3-f]indole-3,4'-piperidine] can modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects:
1'-Methylspiro[2,5,6,7-tetrahydrofuro[2,3-f]indole-3,4'-piperidine] has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of calcium ion channels, and the inhibition of inflammatory cytokines. Additionally, 1'-Methylspiro[2,5,6,7-tetrahydrofuro[2,3-f]indole-3,4'-piperidine] has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One advantage of using 1'-Methylspiro[2,5,6,7-tetrahydrofuro[2,3-f]indole-3,4'-piperidine] in lab experiments is its selectivity for the sigma-1 receptor, which allows for more precise targeting of specific physiological processes. Additionally, 1'-Methylspiro[2,5,6,7-tetrahydrofuro[2,3-f]indole-3,4'-piperidine] has been shown to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent. However, one limitation of using 1'-Methylspiro[2,5,6,7-tetrahydrofuro[2,3-f]indole-3,4'-piperidine] in lab experiments is its relatively low potency, which may require higher doses to achieve significant effects.
Future Directions
There are a number of potential future directions for research on 1'-Methylspiro[2,5,6,7-tetrahydrofuro[2,3-f]indole-3,4'-piperidine], including:
1. Further studies on the neuroprotective effects of 1'-Methylspiro[2,5,6,7-tetrahydrofuro[2,3-f]indole-3,4'-piperidine] in animal models of stroke and traumatic brain injury.
2. Investigation of the potential use of 1'-Methylspiro[2,5,6,7-tetrahydrofuro[2,3-f]indole-3,4'-piperidine] as a treatment for alcohol addiction.
3. Studies on the effects of 1'-Methylspiro[2,5,6,7-tetrahydrofuro[2,3-f]indole-3,4'-piperidine] on other physiological processes, such as inflammation and immune function.
4. Development of more potent analogs of 1'-Methylspiro[2,5,6,7-tetrahydrofuro[2,3-f]indole-3,4'-piperidine] for use in lab experiments and potential therapeutic applications.
5. Investigation of the potential use of 1'-Methylspiro[2,5,6,7-tetrahydrofuro[2,3-f]indole-3,4'-piperidine] in combination with other drugs or therapies for the treatment of addiction and other neurological disorders.
Scientific Research Applications
1'-Methylspiro[2,5,6,7-tetrahydrofuro[2,3-f]indole-3,4'-piperidine] has been the subject of numerous scientific studies, particularly in the field of addiction research. Studies have shown that 1'-Methylspiro[2,5,6,7-tetrahydrofuro[2,3-f]indole-3,4'-piperidine] can reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine, and may also have potential as a treatment for alcohol addiction. Additionally, 1'-Methylspiro[2,5,6,7-tetrahydrofuro[2,3-f]indole-3,4'-piperidine] has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
properties
CAS RN |
180082-56-8 |
|---|---|
Product Name |
1'-Methylspiro[2,5,6,7-tetrahydrofuro[2,3-f]indole-3,4'-piperidine] |
Molecular Formula |
C15H20N2O |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
1'-methylspiro[2,5,6,7-tetrahydrofuro[2,3-f]indole-3,4'-piperidine] |
InChI |
InChI=1S/C15H20N2O/c1-17-6-3-15(4-7-17)10-18-14-8-11-2-5-16-13(11)9-12(14)15/h8-9,16H,2-7,10H2,1H3 |
InChI Key |
FSMAYISEEYGVRG-UHFFFAOYSA-N |
SMILES |
CN1CCC2(CC1)COC3=C2C=C4C(=C3)CCN4 |
Canonical SMILES |
CN1CCC2(CC1)COC3=C2C=C4C(=C3)CCN4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile](/img/structure/B184782.png)

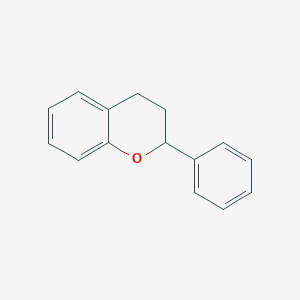

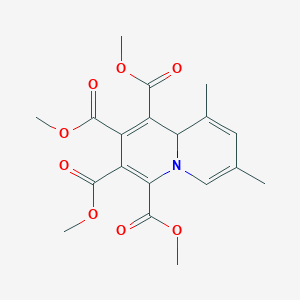


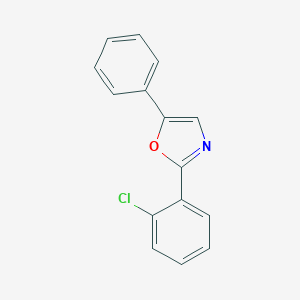
![Morpholine, 4-[(1-chlorobutyl)sulfonyl]-](/img/structure/B184798.png)

